molecular formula C17H11F3N2 B11831979 (4bS,9bR)-7-(trifluoromethyl)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile

(4bS,9bR)-7-(trifluoromethyl)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile

Cat. No.: B11831979
M. Wt: 300.28 g/mol
InChI Key: DVAYKYJMABONNK-CZUORRHYSA-N
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Description

(4bS,9bR)-7-(trifluoromethyl)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile is a complex organic compound with a unique structure that includes a trifluoromethyl group and an indenoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4bS,9bR)-7-(trifluoromethyl)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile typically involves multiple steps, including the formation of the indenoindole core and the introduction of the trifluoromethyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that optimize yield and purity. These methods often include continuous flow reactions and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4bS,9bR)-7-(trifluoromethyl)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

Chemistry

In chemistry, (4bS,9bR)-7-(trifluoromethyl)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound may be used in the study of enzyme interactions and protein binding due to its specific stereochemistry and functional groups.

Medicine

In medicine, this compound has potential applications in drug development. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (4bS,9bR)-7-(trifluoromethyl)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and indenoindole core play crucial roles in these interactions, affecting the compound’s binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Properties

Molecular Formula

C17H11F3N2

Molecular Weight

300.28 g/mol

IUPAC Name

(4bS,9bR)-7-(trifluoromethyl)-4b,5,9b,10-tetrahydroindeno[1,2-b]indole-8-carbonitrile

InChI

InChI=1S/C17H11F3N2/c18-17(19,20)14-7-15-12(6-10(14)8-21)13-5-9-3-1-2-4-11(9)16(13)22-15/h1-4,6-7,13,16,22H,5H2/t13-,16-/m1/s1

InChI Key

DVAYKYJMABONNK-CZUORRHYSA-N

Isomeric SMILES

C1[C@H]2[C@@H](C3=CC=CC=C31)NC4=C2C=C(C(=C4)C(F)(F)F)C#N

Canonical SMILES

C1C2C(C3=CC=CC=C31)NC4=C2C=C(C(=C4)C(F)(F)F)C#N

Origin of Product

United States

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